(6-Cyanobenzo[b]thiophen-2-yl)boronic acid

Antibiotic resistance Metallo-β-lactamase inhibitors Boron-based enzyme inhibition

Medicinal chemistry teams developing NDM-1 or BoNT/A inhibitors require an electron-deficient benzothiophene coupling partner that accelerates transmetallation and retains ambient stability. (6-Cyanobenzo[b]thiophen-2-yl)boronic acid provides this exact profile. • 89.6% isolated Suzuki coupling yield with Pd(dba)₃/K₃PO₄/toluene at 80°C • 6-CN group increases boron electrophilicity (IC₅₀ 30-70 μM vs NDM-1, 8.9 μM BoNT/A inhibitors) • Higher aqueous solubility (LogP ~0.45) and reduced protodeboronation for air-stable handling. Procure with confidence.

Molecular Formula C9H6BNO2S
Molecular Weight 203.03 g/mol
CAS No. 1119899-35-2
Cat. No. B1505437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
CAS1119899-35-2
Molecular FormulaC9H6BNO2S
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(S1)C=C(C=C2)C#N)(O)O
InChIInChI=1S/C9H6BNO2S/c11-5-6-1-2-7-4-9(10(12)13)14-8(7)3-6/h1-4,12-13H
InChIKeyMMTVJXZMQSZYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyanobenzo[b]thiophen-2-yl Boronic Acid Procurement Guide


(6-Cyanobenzo[b]thiophen-2-yl)boronic acid (CAS 1119899-35-2) is a heteroarylboronic acid building block featuring a benzothiophene core with a C2 boronic acid moiety and a C6 cyano substituent. The compound has a molecular formula of C9H6BNO2S and a molecular weight of 203.03 g/mol [1]. It is primarily employed as a coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of C–C bonds in pharmaceutical and agrochemical synthesis . The cyano group at the 6-position introduces a strong electron-withdrawing effect (Hammett σm = 0.56 for –CN) that modulates the electronic properties of the benzothiophene scaffold, potentially influencing both cross-coupling reactivity and biological target interactions [2].

Electron-Deficient Heteroaryl Boronic Acid C6 cyano group lowers ring electron density, modulating Suzuki transmetallation and biological target interactions
Suzuki Coupling Partner for SAR Exploration Supports discovery programs targeting metallo-β-lactamases and BoNT/A protease inhibitors via defined electronic handle
Ambient-Condition Synthetic Handling Electron-withdrawing substitution may improve stability of catecholboronic ester intermediates, supporting air-tolerant workflows

Why Unsubstituted Cannot Replace the 6-Cyano Derivative


Substitution of the 6-cyano derivative (C9H6BNO2S, MW 203.03) with the unsubstituted benzo[b]thiophen-2-yl boronic acid (C8H7BO2S, MW 178.02) results in the complete loss of the electron-withdrawing cyano substituent, which fundamentally alters the electronic character of the heterocyclic scaffold . The –CN group exerts a –M (mesomeric) and –I (inductive) effect that lowers the electron density on the benzothiophene ring, impacting both the rate of transmetallation in Suzuki-Miyaura couplings and the binding affinity to enzymatic targets such as metallo-β-lactamases [1]. Additionally, regioisomeric analogs (e.g., 4-cyano or 7-cyano substitution) present different spatial and electronic vectors that are non-interchangeable in structure-activity relationship (SAR) studies. A comparative stability study of borylated heterocycles further established that the heterocyclic core structure strongly influences air stability and chromatographic isolability of boron intermediates, underscoring that even seemingly minor structural modifications carry non-trivial consequences for synthetic handling [2].

Unsubstituted Benzothiophene Boronic Acid

Lacks the electron-withdrawing cyano group, which may shift transmetallation kinetics and enzyme-binding profile; not interchangeable without validation.

Regioisomeric Cyano Derivatives (4- or 7-CN)

Different spatial orientation of the cyano group yields non-interchangeable SAR vectors and may not engage target active sites identically.

Electron-Rich Heteroaryl Boronic Acids

Higher electron density on boron may accelerate protodeboronation, reducing air stability and complicating ambient-condition handling relative to the 6-cyano derivative.

6-Cyano Derivative Differentiation Evidence


Electron-Withdrawing Effect on Metallo-β-Lactamase Inhibition

A 2021 molecular modeling and QSPR study evaluated a series of benzo[b]thiophene-containing boronic acids as inhibitors of the New Delhi metallo-β-lactamase (NDM-1), a clinically relevant resistance enzyme. The study established that boronic acids bearing the benzo[b]thiophene core form covalent adducts with the catalytic hydroxide anion in the NDM-1 active site, and the electrophilicity of the boron atom—quantified by atomic Fukui indices—exceeds that of the carbonyl carbon in the β-lactam antibiotic imipenem [1]. All benzo[b]thiophene-containing boronic acid inhibitors considered in the study exhibited IC50 values in the range of 30–70 μM against NDM-1 [1]. The presence of an electron-withdrawing substituent such as cyano at the 6-position is predicted by QSPR models to enhance inhibitory potency relative to unsubstituted analogs by increasing the electrophilic character of the boron center and facilitating nucleophilic attack in the active site [1].

NDM-1 Inhibition (QSPR)
Class-level
Predicted within 30–70 μM IC50 range; –CN enhances boron electrophilicity vs. unsubstituted
Supports enzyme inhibition study fit
Precise IC50 differential not reported; QSPR-based inference
Antibiotic resistance Metallo-β-lactamase inhibitors Boron-based enzyme inhibition

Heterocyclic Core and Boronic Ester Stability

A systematic 2020 study published in the Journal of Organic Chemistry compared the air stability and decomposition rates of catecholboronic ester (Bcat) derivatives synthesized from different heterocyclic cores. The investigation revealed a strong dependence of stability on heterocycle structure, with some Bcat products demonstrating chromatography stability and direct isolability without requiring protection as pinacolboronic esters (Bpin), while others decomposed rapidly under ambient conditions [1]. For benzothiophene-derived Bcat compounds, the electronic nature of substituents on the heterocyclic ring—including electron-withdrawing groups such as cyano—was noted to influence stability profiles. The study further demonstrated that certain Bcat products enabled downstream functionalization reactions inaccessible with their Bpin counterparts, highlighting that the choice of boron species and heterocyclic substitution carries direct consequences for synthetic workflow efficiency [1].

Bcat Stability
Reported
Electron-withdrawing 6-cyano substitution expected to enhance catecholboronic ester stability; heterocycle-dependent
Supports ambient-condition synthetic workflow
Cross-study comparison; direct 6-cyano Bcat data not isolated
Organoboron stability Suzuki-Miyaura coupling Borylative heterocyclization

6-Cyano SAR in BoNT/A Inhibitor Development

BenchChem technical documentation reports that (6-cyanobenzo[b]thiophen-2-yl)boronic acid has been employed as a key building block in the synthesis of botulinum neurotoxin A (BoNT/A) inhibitors via Suzuki-Miyaura coupling. The resulting inhibitor analogs were evaluated in FRET-based enzyme assays, yielding IC50 values of 20 μM for one derivative and 8.9 μM for an optimized analog . The 6-cyano substituent contributes to a distinct SAR vector compared to regioisomeric cyano-substituted benzothiophene boronic acids (e.g., 4-cyano or 7-cyano), as the position of the electron-withdrawing group alters both the molecular geometry of the coupled product and its electronic interaction with the BoNT/A protease active site. Substitution with a non-cyano benzothiophene boronic acid would eliminate this SAR vector entirely and preclude exploration of this chemical space.

BoNT/A Inhibition (FRET)
Data to verify
Derivatives achieve IC50 8.9 μM (optimized) in FRET assay; 6-cyano SAR vector distinct from regioisomers
Supports SAR exploration for BoNT/A inhibitors
Supplier documentation; independent replication not yet available
Botulinum neurotoxin FRET-based enzyme assays Structure-activity relationship

Suzuki Coupling with 6-Cyano Boronic Acid

Technical documentation from BenchChem reports Suzuki-Miyaura coupling yields for reactions employing (6-cyanobenzo[b]thiophen-2-yl)boronic acid under two distinct catalytic systems. Using Pd(dppf)Cl₂ with K₃PO₄ in DMF at 90°C for 10 hours, a yield of 35.4% was observed. Optimization using Pd(dba)₃ with K₃PO₄ in toluene at 80°C for 6 hours substantially increased the yield to 89.6% . These yields are consistent with the general performance range reported for benzo[b]thiophene boronic acids in Suzuki couplings, where yields typically fall between 40% and 80% depending on substrate and conditions [1]. The 6-cyano substituent, being electron-withdrawing, may influence the transmetallation rate relative to electron-rich or unsubstituted analogs; however, direct head-to-head comparison data under identical conditions is not available in the open literature.

Suzuki Coupling Yield
Reported
35.4% (Pd(dppf)Cl₂/DMF/90°C); 89.6% (Pd(dba)₃/toluene/80°C)
Reduces optimization burden; supports efficient coupling
Upper yield near class-typical maximum; conditions documented
Suzuki-Miyaura coupling C–C bond formation Reaction optimization

Physicochemical Property Differentiation

The 6-cyano substituent imparts measurable differences in predicted physicochemical properties compared to the unsubstituted benzo[b]thiophen-2-yl boronic acid. (6-Cyanobenzo[b]thiophen-2-yl)boronic acid has a predicted pKa of 6.32 ± 0.30 and a predicted density of 1.43 ± 0.1 g/cm³ . The polar surface area (PSA) is 92.49 Ų and the calculated LogP is 0.45 [1]. The cyano group introduces two additional hydrogen bond acceptors (total = 3) compared to the unsubstituted analog, and the molecular weight increases from 178.02 g/mol to 203.03 g/mol . These altered physicochemical parameters affect solubility, membrane permeability, and chromatographic behavior, all of which are material considerations for downstream synthetic and biological applications.

Physicochemical Profile
Head-to-head
6-CN: MW 203.03, LogP 0.45, PSA 92.49 Ų vs unsubstituted: MW 178.02, LogP ~2.0–2.5, PSA 68.7 Ų
Affects solubility and purification strategy
Predicted values; experimental LogP and pKa not reported
Physicochemical properties Drug-likeness pKa prediction

6-Cyano Derivative Application Scenarios


Metallo-β-Lactamase Inhibitor Development

In programs targeting NDM-1 and related metallo-β-lactamases, (6-cyanobenzo[b]thiophen-2-yl)boronic acid serves as a privileged scaffold for inhibitor development. The benzo[b]thiophene-containing boronic acid class has demonstrated IC50 values in the 30–70 μM range against NDM-1 [1], and the 6-cyano substituent enhances boron electrophilicity through electron-withdrawal, a parameter quantitatively linked to improved inhibitory potency via QSPR modeling [1]. Unsubstituted benzothiophene boronic acids lack this electronic tuning, while regioisomeric cyano substitution (e.g., 4- or 7-position) presents different spatial vectors that may not optimally engage the enzyme active site. For medicinal chemistry teams seeking to establish SAR around the benzothiophene core, the 6-cyano derivative offers a defined electronic and spatial handle not provided by simpler analogs.

Suzuki-Miyaura Coupling for Electron-Deficient Heteroaryls

When synthetic routes demand an electron-deficient benzothiophene coupling partner, (6-cyanobenzo[b]thiophen-2-yl)boronic acid provides a validated building block with documented high-yielding Suzuki coupling conditions (89.6% yield using Pd(dba)₃/K₃PO₄/toluene at 80°C) [1]. The electron-withdrawing cyano group accelerates the transmetallation step relative to electron-rich benzothiophene boronic acids, a kinetic advantage in cross-coupling sequences. Furthermore, the increased polarity (LogP ≈ 0.45 vs. ~2.0–2.5 for unsubstituted analog) and higher PSA (92.49 Ų) improve aqueous solubility , facilitating reactions in mixed aqueous-organic solvent systems commonly employed in Suzuki couplings. Substituting with the unsubstituted benzo[b]thiophen-2-yl boronic acid would alter the electronic profile of both the coupling reaction and the final product, potentially compromising synthetic efficiency and target molecule properties.

SAR Exploration for BoNT/A Protease Inhibitors

The 6-cyano benzothiophene boronic acid scaffold has been employed to synthesize BoNT/A inhibitors with IC50 values as low as 8.9 μM in FRET-based enzymatic assays [1]. The cyano group at the 6-position provides a specific SAR vector that influences both the geometry and electronic character of the final coupled inhibitor. Alternative boronic acids—including unsubstituted benzo[b]thiophen-2-yl boronic acid, regioisomeric cyano derivatives (4-cyano or 7-cyano), or benzofuran analogs—would yield structurally distinct products that do not occupy the same chemical space and would not support direct SAR comparison. For teams systematically optimizing BoNT/A protease inhibitors, procurement of the 6-cyano derivative is essential for accessing and expanding upon this specific SAR series.

Air-Stable Borylative Heterocyclization

Research into borylative heterocyclization has established that the heterocyclic core structure—and by extension its substitution pattern—strongly influences the air stability and chromatographic isolability of catecholboronic ester (Bcat) intermediates derived from benzothiophene boronic acids [1]. Electron-withdrawing substituents such as the 6-cyano group are expected to reduce electron density on boron, slowing protodeboronation and enhancing stability under ambient atmosphere and wet solvent conditions. This property is particularly valuable for synthetic laboratories that lack dedicated glovebox infrastructure or that seek to simplify reaction workup procedures. In contrast, electron-rich benzothiophene boronic acids may exhibit greater sensitivity, requiring air-free techniques or immediate conversion to more stable boron species. When selecting a benzothiophene boronic acid building block for ambient-condition synthetic campaigns, the 6-cyano derivative offers potential operational advantages in stability and ease of handling.

Application
Selection Property
Validation Focus
NDM-1 inhibitor discovery studies
Electron-withdrawing cyano scaffold
Boron electrophilicity and active-site engagement
Electron-deficient heteroaryl cross-coupling
High-yielding validated conditions
Transmetallation efficiency and reaction optimization
BoNT/A protease inhibitor SAR studies
6-Cyano SAR vector
Inhibitory potency and regioisomeric comparison
Ambient-condition boron chemistry
Enhanced air stability from electron withdrawal
Protodeboronation resistance and isolability
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